Boc-cycloleucine
Overview
Description
Boc-cycloleucine, also known as 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid, is a derivative of cycloleucine. Cycloleucine is a non-proteinogenic amino acid formed by the cyclization of leucine. It is widely used in biochemical experiments due to its ability to specifically and reversibly inhibit nucleic acid methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-cycloleucine is typically synthesized through the protection of the amino group of cycloleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of cycloleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Boc-cycloleucine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, leading to the formation of cycloleucine.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone under appropriate conditions.
Common Reagents and Conditions:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group to a ketone.
Major Products Formed:
Cycloleucine: Formed by the deprotection of this compound.
Alcohols and Ketones: Formed by the reduction and oxidation of the carboxylic acid group, respectively.
Scientific Research Applications
Boc-cycloleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving the inhibition of nucleic acid methylation.
Medicine: Investigated for its potential cytostatic, immunosuppressive, and antineoplastic activities.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
Boc-cycloleucine exerts its effects by inhibiting nucleic acid methylation. It specifically targets the methylation process by blocking the conversion of 5′-methylthioadenosine to S-adenosyl methionine (SAM) through the methionine salvage pathway. This inhibition leads to decreased levels of SAM, which in turn affects various cellular processes, including gene expression and cell proliferation .
Comparison with Similar Compounds
Cycloleucine: The parent compound of Boc-cycloleucine, known for its ability to inhibit nucleic acid methylation.
N-tert-butoxycarbonylamino acids: A class of compounds similar to this compound, used in peptide synthesis and as biochemical reagents
Uniqueness: this compound is unique due to its combination of a cyclopentane ring and a Boc-protected amino group. This structure provides stability and specificity in biochemical applications, making it a valuable tool in research and industrial processes .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCSKVLXBOFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370417 | |
Record name | Boc-cycloleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-09-6 | |
Record name | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35264-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-cycloleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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